2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Overview
Description
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C5H6N4S . It has a molecular weight of 154.20 g/mol . The IUPAC name for this compound is 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10) . The Canonical SMILES string is CN1C(=NNC1=S)CC#N .Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 154.03131738 g/mol . The topological polar surface area is 83.5 Ų . The heavy atom count is 10 .Scientific Research Applications
Synthesis and Chemical Transformations
Novel Synthesis Methods
The compound is utilized in the synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazines through reactions with aromatic or aliphatic ketones. These processes result in a variety of cyclic and tricyclic compounds with potential applications in chemical research and development (El-Sherief et al., 2010).
Electrochemical Methods
An electrochemical approach has been explored for the synthesis of (1H-1,2,4-triazol-3-ylthio)benzen-1,2-diol derivatives, showcasing an innovative method of chemical synthesis that could have implications for green chemistry and sustainable practices (Davarani et al., 2007).
Mechanochemical Evaluations
Research into 1,4- and 1,5-disubstituted triazoles involves the study of molecular stability under mechanical stress, potentially offering insights into the design of mechanically robust materials for engineering and technology applications (Brantley et al., 2012).
Organophosphorus Compounds
The compound is instrumental in the study of organophosphorus chemistry, leading to the synthesis of triazolo- and benzoxadiazaphosphopine derivatives. These findings may contribute to the development of new materials with unique electrical or optical properties (Moustafa, 1999).
Applications in Heterocyclic Chemistry
Pyrrolo[2,1-b]thiazoles Synthesis
The research on pyrrolo[2,1-b]thiazoles synthesis from mercaptoacetic acid and substituted acetonitriles opens avenues for creating compounds with potential pharmacological activities, highlighting the role of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile in medicinal chemistry (Tverdokhlebov et al., 2003).
Thiazolo[3,2-b][1,2,4]triazoles Derivatives
Exploration into the synthesis of novel thiazolo[3,2-b][1,2,4]triazoles derivatives from mercapto-3-phenyl-1,2,4-triazole and various cyano compounds suggests potential for these compounds in a range of applications from materials science to pharmaceutical research (El-Sherief et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, are often enzymes involved in critical biological processes . For instance, azoles, a class of compounds that includes triazoles, primarily target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
The compound interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction can lead to changes in the biochemical pathways that the enzyme is involved in, resulting in various downstream effects .
Biochemical Pathways
The inhibition of the target enzyme can affect several biochemical pathways. For instance, the inhibition of the heme protein can disrupt the synthesis of ergosterol, a critical component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antimicrobial activity .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of the target enzyme’s function, leading to disruption of critical biochemical pathways . This disruption can result in cell death, providing the compound with its antimicrobial activity .
Properties
IUPAC Name |
2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRMZYIXZYCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352490 | |
Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59682-60-9 | |
Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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